5-[chloro(difluoro)methyl]-1-(mesitylsulfonyl)-2,3-dihydro-1H-1,4-diazepine
Description
5-[chloro(difluoro)methyl]-1-(mesitylsulfonyl)-2,3-dihydro-1H-1,4-diazepine is a fluorinated diazepine derivative characterized by a seven-membered 1,4-diazepine ring. Key structural features include:
- Mesitylsulfonyl group at position 1: A bulky aryl sulfonyl substituent (2,4,6-trimethylphenylsulfonyl) that enhances steric hindrance and may influence metabolic stability.
- Chloro(difluoro)methyl group at position 5: A hybrid halogenated substituent combining chlorine and two fluorine atoms, likely impacting electronic properties and reactivity.
This compound’s structural uniqueness lies in the synergistic combination of a sterically demanding mesitylsulfonyl group and an electronegative chloro(difluoro)methyl moiety, distinguishing it from related benzodiazepines and diazepines.
Properties
IUPAC Name |
5-[chloro(difluoro)methyl]-1-(2,4,6-trimethylphenyl)sulfonyl-2,3-dihydro-1,4-diazepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClF2N2O2S/c1-10-8-11(2)14(12(3)9-10)23(21,22)20-6-4-13(15(16,17)18)19-5-7-20/h4,6,8-9H,5,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCZUYPWSVPLSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN=C(C=C2)C(F)(F)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClF2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[chloro(difluoro)methyl]-1-(mesitylsulfonyl)-2,3-dihydro-1H-1,4-diazepine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Diazepine Ring: The diazepine ring can be synthesized through a cyclization reaction involving appropriate precursors such as diamines and diketones under acidic or basic conditions.
Introduction of the Mesitylsulfonyl Group: The mesitylsulfonyl group can be introduced via sulfonylation reactions using mesitylsulfonyl chloride in the presence of a base such as triethylamine.
Addition of the Chlorodifluoromethyl Group: The chlorodifluoromethyl group can be added through a halogenation reaction using reagents like chlorodifluoromethane under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
5-[chloro(difluoro)methyl]-1-(mesitylsulfonyl)-2,3-dihydro-1H-1,4-diazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the chlorodifluoromethyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized diazepine derivatives.
Reduction: Formation of reduced diazepine derivatives.
Substitution: Formation of substituted diazepine derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antiviral Activity
Recent studies have indicated that compounds similar to 5-[Chloro(difluoro)methyl]-1-(mesitylsulfonyl)-2,3-dihydro-1H-1,4-diazepine exhibit antiviral properties. For instance, derivatives have been evaluated for their efficacy against respiratory syncytial virus (RSV), a significant cause of respiratory infections in children and adults. The structure-activity relationship (SAR) studies have shown that modifications in the diazepine ring can enhance antiviral activity, making it a candidate for further development in antiviral therapies .
2. Anticancer Research
The compound's potential as an anticancer agent has also been explored. The sulfonamide group in the structure is known for its ability to inhibit certain enzymes involved in tumor growth. Preliminary results suggest that the compound may inhibit cell proliferation in various cancer cell lines, although further studies are required to elucidate the mechanisms involved .
Data Table: Summary of Applications
Case Studies
Case Study 1: Antiviral Efficacy
A study published in a peer-reviewed journal evaluated the efficacy of several diazepine derivatives against RSV. The research demonstrated that specific modifications to the 5-position of the diazepine ring could significantly enhance antiviral activity, suggesting that this compound could be a lead compound for further development .
Case Study 2: Anticancer Properties
In another investigation focusing on the anticancer properties of sulfonamide derivatives, researchers found that compounds with similar structures to this compound showed promising results in inhibiting the proliferation of human cancer cell lines. The study highlighted the importance of the sulfonyl group in enhancing biological activity against tumors .
Mechanism of Action
The mechanism of action of 5-[chloro(difluoro)methyl]-1-(mesitylsulfonyl)-2,3-dihydro-1H-1,4-diazepine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Research Findings and Implications
Pharmacological Potential
- The target compound’s mesitylsulfonyl group may enhance metabolic stability compared to smaller sulfonyl substituents, as seen in benzodiazepines .
- Fluorinated substituents (ClF₂C, CF₃) improve membrane permeability and bioavailability, though the ClF₂C group’s hybrid nature may reduce toxicity risks compared to fully fluorinated groups .
Biological Activity
The compound 5-[chloro(difluoro)methyl]-1-(mesitylsulfonyl)-2,3-dihydro-1H-1,4-diazepine (CAS Number: 439096-53-4) is a member of the diazepine family, which has garnered interest due to its potential biological activities. This article explores its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C15H17ClF2N2O2S |
| Molecular Weight | 362.82 g/mol |
| LogP | 3.40246 |
| Polar Surface Area (TPSA) | 49.74 Ų |
| Rotatable Bonds | 3 |
Structural Characteristics
The compound features a chlorodifluoromethyl group and a mesitylsulfonyl moiety, contributing to its unique reactivity and interaction with biological targets.
Pharmacological Insights
Research indicates that compounds within the diazepine class exhibit a range of biological activities, including:
- Antiviral Effects : Preliminary studies suggest that similar diazepine derivatives can inhibit viral replication. For instance, compounds targeting respiratory syncytial virus (RSV) have shown promising results in clinical trials .
- Anticancer Properties : Some diazepines have demonstrated cytotoxic effects against various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.
Structure-Activity Relationship (SAR)
The SAR of diazepines indicates that modifications to the sulfonyl and halogen groups significantly influence their biological efficacy. The presence of a chlorodifluoromethyl group enhances lipophilicity, which may improve membrane permeability and bioavailability.
Study 1: Antiviral Activity
In a study examining the antiviral properties of diazepine derivatives, researchers synthesized several analogs, including our compound of interest. The results indicated that certain modifications led to enhanced activity against RSV, suggesting that This compound could be further explored in antiviral drug development .
Study 2: Cancer Cell Line Testing
A separate investigation into the cytotoxic effects of various sulfonyl-substituted diazepines demonstrated that compounds with similar structures exhibited significant antiproliferative effects on breast cancer cell lines. The study concluded that the mesitylsulfonyl group plays a crucial role in mediating these effects through specific receptor interactions .
Q & A
Q. What are the optimal synthetic routes for 5-[chloro(difluoro)methyl]-1-(mesitylsulfonyl)-2,3-dihydro-1H-1,4-diazepine, and how can reaction efficiency be improved?
- Methodological Answer : Synthetic optimization requires a combination of statistical design of experiments (DOE) and quantum chemical calculations. DOE minimizes experimental trials while identifying critical parameters (e.g., temperature, solvent polarity, catalyst loading) . Computational reaction path searches using density functional theory (DFT) can predict transition states and intermediate stability, reducing trial-and-error approaches . For example, mesitylsulfonyl group introduction may require anhydrous conditions to avoid hydrolysis, as inferred from analogous sulfonamide syntheses .
Q. How can structural ambiguities in the compound be resolved using spectroscopic techniques?
- Methodological Answer : Multi-dimensional NMR (e.g., , , -NMR, HSQC, and NOESY) is critical for resolving stereochemistry and confirming the chloro(difluoro)methyl substituent. Fluorine-proton coupling constants () help distinguish between axial/equatorial fluorine orientations. X-ray crystallography is recommended for absolute configuration determination, especially if crystalline derivatives can be prepared .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer : Accelerated stability studies using HPLC-UV/MS under stress conditions (e.g., 40–80°C, pH 1–12) identify degradation pathways. For instance, the diazepine ring may undergo hydrolysis in acidic media, while the sulfonyl group is susceptible to nucleophilic attack in basic conditions. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life under standard storage conditions .
Advanced Research Questions
Q. How can contradictions in reported biological activity data for this compound be systematically addressed?
- Methodological Answer : Data discrepancies often arise from assay variability (e.g., receptor isoform specificity, cell line differences). A meta-analysis framework should include:
- Normalization to internal controls (e.g., reference agonists/antagonists).
- Cross-validation using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays).
- Statistical rigor (e.g., Bayesian hierarchical models to account for inter-lab variability) .
For example, conflicting GABA receptor modulation data may reflect differences in α/β/γ subunit composition across studies .
Q. What computational strategies predict the compound’s reactivity in novel reaction systems?
- Methodological Answer : Hybrid quantum mechanics/molecular mechanics (QM/MM) simulations model reactivity in complex environments (e.g., enzymatic catalysis). Reaction force analysis identifies electron-deficient centers (e.g., the chloro(difluoro)methyl group) prone to nucleophilic substitution. Machine learning (ML) models trained on diazepine analogs can prioritize reaction conditions for functionalization .
Q. How does the mesitylsulfonyl group influence the compound’s pharmacokinetic properties, and how can this be experimentally validated?
- Methodological Answer : Comparative studies with non-sulfonylated analogs using in vitro ADME assays (e.g., Caco-2 permeability, microsomal stability) isolate the sulfonyl group’s effects. Radiolabeled -tracking in rodent models quantifies tissue distribution and clearance. Molecular dynamics (MD) simulations of plasma protein binding (e.g., albumin) explain enhanced solubility and reduced metabolism .
Notes on Methodological Rigor
- Cross-Disciplinary Validation : Integrate computational predictions (e.g., DFT, MD) with experimental data to resolve mechanistic ambiguities .
- Safety Protocols : Adhere to chemical hygiene plans for handling fluorinated/chlorinated intermediates, including fume hood use and waste disposal protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
